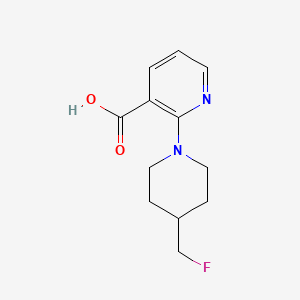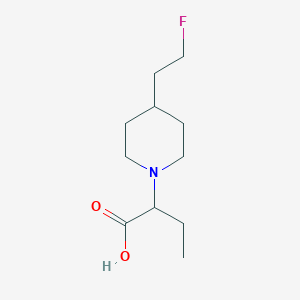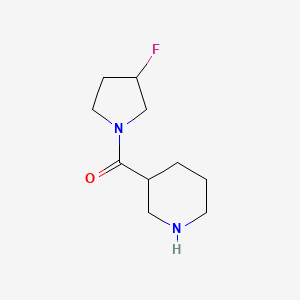
(4-(Difluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone
Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as 1, 4-disubstituted piperidines, has been described in detail . The compounds are based on a common parent skeleton with substituents at the C4 and N1 positions of the piperidyl parent fragment .Molecular Structure Analysis
The molecular structure of “(4-(Difluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone” consists of a piperidine ring with a difluoromethyl group at the 4-position and a piperidin-4-yl methanone group .Scientific Research Applications
Antimalarial Activity
The structurally simple synthetic 1, 4-disubstituted piperidines, which include the compound , have shown high selectivity and activity against resistant strains of Plasmodium falciparum. This is particularly significant in the context of emerging resistance to artemisinins used in current antimalarial therapies . The compound’s efficacy in inhibiting parasite growth suggests its potential as a lead molecule for developing new antimalarial drugs.
Pharmacological Applications
Piperidine derivatives are present in more than twenty classes of pharmaceuticals. They play a significant role in drug design due to their structural versatility and biological activity. The compound’s piperidine moiety makes it a valuable candidate for the synthesis of biologically active molecules, potentially leading to the discovery of new medications .
Safety and Hazards
Future Directions
The future directions for the study of “(4-(Difluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone” could involve further exploration of its core structure using chemistry approaches and biological screening, including in vivo studies in an animal model of malaria . This could potentially yield important antimalarial leads.
properties
IUPAC Name |
[4-(difluoromethyl)piperidin-1-yl]-piperidin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F2N2O/c13-11(14)9-3-7-16(8-4-9)12(17)10-1-5-15-6-2-10/h9-11,15H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCAELNQGXPTGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)N2CCC(CC2)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















